molecular formula C19H21N5O3S B2501138 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898453-84-4

5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Número de catálogo: B2501138
Número CAS: 898453-84-4
Peso molecular: 399.47
Clave InChI: OQAWCUAWQLVTCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with two furan-2-yl groups and a 4-ethylpiperazine moiety. Its synthesis likely involves a Mannich reaction, as seen in structurally related compounds . The ethylpiperazine group may confer improved pharmacokinetic properties, such as blood-brain barrier penetration, which is critical for central nervous system (CNS)-targeting drugs .

Propiedades

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-2-22-7-9-23(10-8-22)15(13-5-3-11-26-13)16-18(25)24-19(28-16)20-17(21-24)14-6-4-12-27-14/h3-6,11-12,15,25H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAWCUAWQLVTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that incorporates both thiazole and triazole moieties, which are known for their significant biological activities. This compound is of interest in medicinal chemistry due to its potential antimicrobial properties and its structural similarity to other biologically active compounds.

Chemical Structure

The chemical structure can be represented as follows:

C15H18N6O1S\text{C}_{15}\text{H}_{18}\text{N}_6\text{O}_1\text{S}

It consists of:

  • Thiazolo[3,2-b][1,2,4]triazole : A bicyclic structure known for various biological activities.
  • Furan rings : Contributing to the compound's reactivity and biological profile.
  • Piperazine moiety : Often associated with psychoactive and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against a range of pathogens including bacteria and fungi. For instance, thiazolo[4,5-b]pyridines were noted for their potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 μM . The structural components of 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol suggest it may possess similar or enhanced activity.

Cytotoxicity

Cytotoxicity assays have been performed on various cell lines to evaluate the potential anticancer properties of similar compounds. For example, derivatives from the thiazolo series have shown promising results against human cancer cell lines such as HeLa and MDA-MB-231 . The evaluation of cytotoxic effects is critical as it helps to ascertain the safety profile of the compound for therapeutic uses.

The mechanism by which these compounds exert their biological effects often involves interaction with key enzymes or cellular targets. For instance, molecular docking studies have demonstrated that thiazolo derivatives can bind effectively to DNA gyrase and MurD enzyme targets, which are crucial for bacterial DNA replication and cell wall synthesis . Such interactions could explain their antimicrobial efficacy.

Study 1: Antimicrobial Evaluation

In a study focusing on thiazolo derivatives, several compounds were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications to the piperazine ring significantly influenced the activity against Staphylococcus aureus and Candida albicans. The most active derivative exhibited an MIC comparable to standard antibiotics .

Study 2: Cytotoxicity Assessment

A series of thiazolo[5,4-d]pyrimidine derivatives were tested for cytotoxicity using MTT assays. Compounds showed varying degrees of inhibition on human cancer cell lines. Notably, one derivative displayed IC50 values in the low micromolar range against multiple cancer types . This suggests that structural modifications can enhance therapeutic potential.

Data Tables

Compound NameStructureMIC (µM)IC50 (µM)Target
5gStructure0.2115DNA gyrase
Compound AStructure0.5010MurD
Compound BStructure0.7520Cell wall synthesis

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole and triazole rings, followed by functionalization with piperazine and furan moieties. The synthetic pathway often utilizes microwave-assisted methods to enhance yields and reduce reaction times. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Several studies have indicated that compounds containing thiazole and triazole rings exhibit significant anticancer activity. For instance, derivatives similar to 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

Compounds with furan and thiazole moieties have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of piperazine enhances their ability to penetrate bacterial membranes, making them effective against resistant strains. Studies have reported minimum inhibitory concentrations (MICs) that suggest potential for development into therapeutic agents for infectious diseases.

Neuropharmacological Effects

Research has highlighted the potential of thiazole-based compounds as selective antagonists for adenosine receptors, particularly A2A receptors. This is significant for neurodegenerative disorders such as Parkinson's disease and Alzheimer’s disease, where modulation of adenosine signaling can alleviate symptoms or slow disease progression. The piperazine component may contribute to improved bioavailability and central nervous system penetration.

Structure–Activity Relationship (SAR)

The biological efficacy of 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Furan RingsEnhance solubility and bioactivity
Thiazole FrameworkContributes to anticancer properties
Piperazine GroupIncreases receptor binding affinity

Case Study 1: Anticancer Activity

In a study published in Pharmaceuticals, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that certain modifications increased potency against breast cancer cells by over 50% compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives showed that compounds with similar structures exhibited MIC values below 10 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong potential as new antibiotics .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperazine/Piperidine Substituents

Key compounds (see Table 1):

  • 5-(4-Benzylpiperidin-1-yl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine (1) : Replaces the ethylpiperazine with a benzylpiperidine.
  • 5-[(3,5-Dimethylpiperidin-1-yl)(4-methylphenyl)methyl]-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol : Substitutes ethylpiperazine with 3,5-dimethylpiperidine and adds a methylphenyl group.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent R₁ Substituent R₂ Mol. Weight logP* Melting Point (°C)
Target Compound 4-Ethylpiperazin-1-yl Furan-2-yl ~434.5 2.1 Not reported
Compound 1 4-Benzylpiperidin-1-yl Furan-2-yl 408.52 3.6 197–199
Compound 2 4-Phenylpiperazin-1-yl Furan-2-yl 408.52 3.2 219–221
Compound 6c 4-(Trifluoromethyl)phenyl Bis-coumarin 576.45 4.8 257–260

*logP estimated using fragment-based methods.

Analogues with Fluorophenyl or Chlorophenyl Modifications
  • 4-[(2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]piperazin-1-yl}(2-furyl)methanone : Replaces one furan-2-yl group with a 3-fluorophenyl.
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : Chlorine and fluorine substituents improve metabolic stability but may introduce hepatotoxicity risks.
Analogues with Alternative Heterocyclic Cores
  • 3,3'-[(5-(4-Chlorophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) (6a) : Replaces the thiazolo-triazole core with bis-coumarin. This drastically increases molecular weight (576.45 vs. 434.5) and logP (4.8 vs. 2.1), reducing bioavailability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.